molecular formula C6H8F3N3O2S B7946304 N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

Cat. No.: B7946304
M. Wt: 243.21 g/mol
InChI Key: IVWAPIVAHYHSKK-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with N,N-dimethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in drug design and development.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • N,N-dimethyl-3-(trifluoromethyl)benzamide
  • N,N-dimethyl-4-(trifluoromethyl)benzamide

Comparison: N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is unique due to the presence of both a pyrazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties compared to similar compounds that may only contain a trifluoromethyl group or a sulfonamide group. The pyrazole ring enhances the compound’s stability and reactivity, while the sulfonamide group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O2S/c1-11(2)15(13,14)12-4-3-5(10-12)6(7,8)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWAPIVAHYHSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-trifluoromethylpyrazole (5.0 g, 36 mmol), triethylamine (7.0 mL, 50 mmol) in dichloromethane (40 mL) was added dimethylsulfamoyl chloride (5.5 mL, 51 mmol), and the reaction mixture was heated at reflux for 2 days. The resulting mixture was cooled to ambient temperature and filtered through a pad of silica gel using dichloromethane as eluent. The filtrate was then concentrated under reduced pressure to give an amber residue. The resulting residue was dissolved in diethyl ether. The ether solution was washed with water, dried (MgSO4), and concentrated under reduced pressure to give 8.71 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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